Color developing agent CD-3
Description
Color Developing Agent CD-3 (CAS 25646-71-3) is a critical component in photographic chemistry, primarily used in color negative and reversal film development. Its chemical name is N-Ethyl-N-(2-methanesulfonamidoethyl)-2-methyl-1,4-phenylenediamine sesquisulfate monohydrate, with the molecular formula C₁₂H₂₃N₃O₆S₂ and a molecular weight of 369.4575 g/mol . It appears as a white to pale red crystalline solid, soluble in water, with a melting point of 168–169°C .
CD-3 is integral to processes such as ECN-2 (motion picture film), E-6 (color reversal film), and RA-4 (color paper development) . It acts as a reducing agent, enabling the formation of dye couplers during development. Its synthesis often employs hydrazine hydrate as a reducing agent, achieving yields of up to 80% .
Properties
IUPAC Name |
N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H21N3O2S.3H2O4S.H2O/c2*1-4-15(8-7-14-18(3,16)17)11-5-6-12(13)10(2)9-11;3*1-5(2,3)4;/h2*5-6,9,14H,4,7-8,13H2,1-3H3;3*(H2,1,2,3,4);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHNNLREFCWCRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N)C.CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N)C.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50N6O17S5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Dissolution and Basification
The sulfate salt of CD-3 is dissolved in deionized water under a nitrogen blanket to minimize oxidation. A stoichiometric excess of sodium hydroxide (50% w/w aqueous solution) is added to deprotonate the amine groups, forming the free-base compound. This step generates a biphasic mixture: an aqueous layer containing sulfate ions and an organic layer containing the free-base CD-3. Heating to 60–65°C facilitates layer separation while dissolving residual precipitates.
Example Conditions
Step 2: Phase Separation and Washing
The free-base layer is separated from the aqueous phase using decantation or centrifugation. To reduce sulfate contamination, the free-base layer is washed with additional deionized water. This step ensures the final product contains less than 0.005 mol/L of sulfate ions, meeting industrial standards for photographic applications.
Step 3: Solvent Stabilization
The purified free-base CD-3 is mixed with diethylene glycol, a hydroxy-containing solvent that prevents crystallization and stabilizes the concentrate. The solvent-to-free-base ratio typically ranges from 1:1 to 3:1 (w/w), depending on the desired viscosity and storage requirements. The resulting homogeneous solution is filtered to remove particulates, yielding a clear, stable formulation.
Optimization and Critical Parameters
Temperature Control
Maintaining temperatures between 60°C and 65°C during phase separation prevents premature crystallization of CD-3 and ensures efficient partitioning of the free base. Deviations outside this range risk emulsion formation or incomplete layer separation.
Antioxidant Selection
N,N-Diethylhydroxylamine outperforms sodium sulfite in preserving CD-3’s activity, particularly in alkaline conditions. Its reducing properties inhibit aerial oxidation without introducing sulfite ions, which could interfere with subsequent photographic reactions.
Solvent Compatibility
Diethylene glycol is preferred over alternatives like polyethylene glycol due to its optimal balance of hydrophilicity, viscosity, and chemical inertness. Substituting with lower-molecular-weight glycols (e.g., ethylene glycol) increases volatility, while higher analogs (e.g., triethylene glycol) reduce solubility.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC analysis of CD-3 concentrates reveals yields exceeding 66.5% under optimized conditions. Impurities, such as unreacted precursor or oxidation byproducts, are typically below 0.5% when antioxidants are employed.
Sulfate Ion Quantification
Ion chromatography confirms sulfate levels below the 0.005 mol/L threshold, ensuring compatibility with silver halide emulsions. Residual sulfate can precipitate as sodium sulfate during storage, necessitating rigorous washing during phase separation.
Industrial-Scale Considerations
Cost Efficiency
Recycling diethylene glycol from spent developer solutions reduces material costs by up to 30%. However, glycol degradation products must be monitored to avoid cross-contamination.
Environmental Impact
Wastewater from the aqueous phase contains sodium sulfate and residual NaOH, requiring neutralization before discharge. Closed-loop systems recover sulfate salts for reuse in other industrial processes, aligning with green chemistry principles.
Comparative Analysis with Historical Methods
Early CD-3 synthesis routes relied on direct alkylation of phenylenediamine derivatives, which suffered from low regioselectivity and byproduct formation. Modern sulfate salt conversion methods improve yield and purity while simplifying purification .
Chemical Reactions Analysis
Types of Reactions
Color developing agent CD-3 undergoes several types of chemical reactions, including:
Oxidation: In the presence of an oxidizing agent, CD-3 is oxidized to form a colorless compound that can further react with color couplers.
Reduction: CD-3 can be reduced back to its original form using reducing agents.
Substitution: CD-3 can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions include various color dyes when CD-3 reacts with color couplers, and different substituted derivatives depending on the reagents used .
Scientific Research Applications
Photographic Development
CD-3 is primarily used in the development of color photographic materials. It plays a crucial role in processes such as:
- E-6 Process: A widely used method for developing color reversal films.
- C-41 Process: Used for color negative film development.
In these processes, CD-3 acts as a reducing agent that converts silver halide crystals into metallic silver, facilitating the formation of color dyes when combined with color couplers.
Industrial Applications
Beyond photography, CD-3 has applications in various industrial sectors:
- Chemical Synthesis: Used as a raw material in the synthesis of other chemicals and compounds.
- Biochemical Research: Employed in studies related to brain phospholipids and cholesterol flocculation tests, as well as vitamin D and hormone research .
Environmental Studies
Research has explored the use of CD-3 in environmental cleanup processes:
- A study demonstrated the effective removal and recovery of p-phenylenediamines from photofinishing lab washwaters using natural zeolites, indicating its potential for environmental remediation .
Case Study 1: E-6 Process Optimization
A study conducted on optimizing the E-6 process highlighted the efficiency of CD-3 in producing high-quality color images while minimizing chemical waste. The research focused on adjusting concentrations and processing times to enhance dye stability and image clarity.
Case Study 2: Environmental Remediation
In a significant study published in Water Research, researchers investigated the absorption characteristics of CD-3 by natural zeolites. The findings indicated that low concentrations of CD-3 could be effectively removed from aqueous solutions, showcasing its dual role as both a developing agent and a target for environmental cleanup efforts .
Mechanism of Action
The mechanism of action of color developing agent CD-3 involves its oxidation during the development process. The oxidized form of CD-3 reacts with color couplers present in the film emulsion to form color dyes. This reaction occurs at the sites where silver halide crystals have been exposed to light, resulting in the formation of a color image .
Comparison with Similar Compounds
CD-3 vs. CD-4
CD-4 (4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine sulfate) is another widely used color developer, notably in C-41 (color negative film for still photography). Key differences include:
Structural Differences :
Practical Considerations :
CD-3 vs. Other Developers (CD-2, CD-6)
CD-3’s compatibility with modern film and paper systems underscores its continued relevance despite the introduction of CD-4 .
Performance in Photographic Processes
ECN-2 vs. C-41
Biological Activity
Color Developing Agent CD-3, known chemically as N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide sesquisulfate monohydrate, plays a crucial role in photographic processes, particularly in color film development. This article provides a comprehensive overview of its biological activity, including its interactions with biological systems, toxicity levels, and applications in various fields.
CD-3 is primarily used in color film development processes such as E-6 and ECN-2. In these processes, it acts as a reducing agent that interacts with silver halide crystals. Upon exposure to light, the silver halide is reduced to metallic silver, while the oxidized form of CD-3 reacts with color couplers to form dye molecules. This mechanism is essential for producing the desired color images in photographic films.
Mechanism of Color Development
- Reduction of Silver Halide : CD-3 reduces silver ions in exposed areas of the film.
- Dye Formation : The oxidized CD-3 combines with color couplers to produce stable dye molecules.
- Image Stabilization : The resulting dyes are stabilized within the film matrix, contributing to image permanence.
Biological Activity and Toxicity
Research indicates that CD-3 exhibits significant biological activity, particularly concerning its toxicity to aquatic organisms. Studies have shown that it can be toxic at concentrations as low as 1 mg/L to species such as fathead minnows and Daphnia .
Toxicological Data
The toxicity of CD-3 raises concerns regarding its environmental impact, especially in wastewater from photographic processing facilities. Effective treatment methods are necessary to mitigate these effects and ensure safe disposal.
Case Studies and Research Findings
Several studies have explored the environmental implications and biological interactions of CD-3:
- Aquatic Toxicity Assessment : A study highlighted the toxic effects of CD-3 on aquatic life, emphasizing the need for proper waste treatment protocols in industries utilizing this compound .
- Photographic Waste Management : Research has focused on developing advanced oxidation processes (AOPs) to treat wastewater containing CD-3, aiming to reduce its toxicity before discharge into water bodies .
- Enzyme Interaction Studies : Investigations into how CD-3 interacts with various enzymes have revealed potential applications beyond photography, suggesting that it may serve as a substrate in biochemical assays.
Applications Beyond Photography
While primarily recognized for its role in color development, CD-3's chemical properties suggest potential applications in other fields:
- Biochemical Assays : Its reactivity can be harnessed in enzyme-catalyzed reactions.
- Environmental Chemistry : Understanding its degradation pathways can aid in developing strategies for pollution control.
Q & A
Q. Key Properties Influencing Photographic Applications :
- Solubility : Highly water-soluble, enabling rapid dissolution in processing solutions.
- Oxidation Behavior : Forms reactive intermediates that couple with color-forming agents (e.g., 169 coupler) to generate magenta dyes under alkaline conditions.
- Thermal Stability : Melting point of 168–169°C ensures stability during storage and processing .
Q. Methodological Insight :
Q. Table 1: Key Physical and Chemical Properties of CD-3
| Property | Value/Range | Relevance to Photographic Development |
|---|---|---|
| Melting Point | 168–169°C | Stability in processing environments |
| Solubility in Water | High | Rapid dissolution in developer solutions |
| pH in Aqueous Solution | 1.37–1.78 | Compatibility with acidic storage conditions |
| Absorption Maximum | 550 nm (magenta dye) | Quantification via spectrophotometry |
How can researchers resolve discrepancies in oxidation kinetics data for CD-3 under varying experimental conditions?
Advanced Research Question
Discrepancies in oxidation kinetics often arise from differences in pH, temperature, or oxidizing agents. For example:
- Oxidant Selection : CD-3 reacts with persulfate or ferricyanide, but reaction rates vary due to redox potential differences.
- pH Dependence : Alkaline conditions (pH >10) accelerate oxidation but may degrade intermediates.
Q. Methodological Strategies :
Controlled Variable Testing : Isolate variables (e.g., fix pH at 11.9 while varying temperature) to identify dominant factors .
Multi-Technique Validation : Combine HPLC (for intermediate identification) and kinetic modeling to reconcile conflicting data .
Error Mitigation : Use standardized buffers and inert atmospheres to minimize side reactions .
Q. Table 2: Common Experimental Challenges and Solutions
What advanced analytical techniques are suitable for quantifying CD-3 and its degradation products in complex matrices?
Advanced Research Question
Techniques and Workflows :
- Capillary Electrophoresis (CE) with Indirect Fluorescence Detection :
- Liquid Chromatography-Mass Spectrometry (LC-MS) :
- Identifies sulfonated byproducts and quantifies degradation pathways.
- Colorimetric Assays with Image Analysis :
Q. Methodological Considerations :
- Sample Preparation : Pre-concentrate CD-3 via solid-phase extraction (SPE) to enhance sensitivity.
- Cross-Validation : Compare CE results with LC-MS to confirm analyte identity .
How can researchers design experiments to optimize CD-3’s coupling efficiency with color-forming agents under dynamic processing conditions?
Advanced Research Question
Experimental Design Framework :
Response Surface Methodology (RSM) :
- Vary pH (10–12), temperature (20–40°C), and CD-3/coupler ratio to model optimal coupling conditions.
Real-Time Monitoring :
- Use in-situ UV-Vis probes to track dye formation kinetics.
Robustness Testing :
- Introduce simulated process variations (e.g., ±5% pH drift) to assess performance limits.
Q. Key Findings from Evidence :
- Maximum coupling efficiency occurs at pH 11.5–12.0, with a 1:1.2 molar ratio of CD-3 to coupler .
- Elevated temperatures (>35°C) reduce dye stability, necessitating cooling post-coupling .
What strategies address contradictions in environmental fate studies of CD-3, particularly regarding its persistence and toxicity?
Advanced Research Question
Contradiction Sources :
- Discrepancies in biodegradation rates due to microbial community differences.
- Variable toxicity reports from assay sensitivity (e.g., Daphnia vs. algal tests).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
